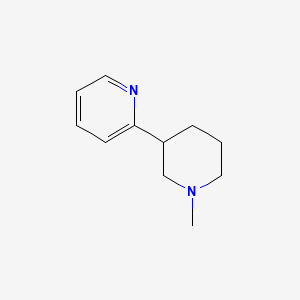
Z-2,5-Dimethoxypropenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-2,5-Dimethoxypropenylbenzene: is an organic compound characterized by the presence of two methoxy groups attached to a benzene ring, along with a propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-2,5-Dimethoxypropenylbenzene typically involves the isomerization of 2,5-Dimethoxyallylbenzene. This process can be achieved using potassium hydroxide and hydrobromide addition, followed by condensation with reduced iron powder .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Analyse Des Réactions Chimiques
Types of Reactions: Z-2,5-Dimethoxypropenylbenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can occur at the methoxy or propenyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: In chemistry, Z-2,5-Dimethoxypropenylbenzene is used as a precursor for the synthesis of more complex organic molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural properties make it a useful tool for investigating biological mechanisms.
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for creating products with specific characteristics.
Mécanisme D'action
The mechanism of action of Z-2,5-Dimethoxypropenylbenzene involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary research suggests that it may influence oxidative stress and metabolic processes .
Comparaison Avec Des Composés Similaires
2,5-Dimethoxybenzaldehyde: Used in the production of 2,5-dimethoxyphenethylamine and other substituted phenethylamines.
2,5-Dimethoxyamphetamine: Known for its psychoactive properties and used in research related to neurotransmitter interactions.
Uniqueness: Z-2,5-Dimethoxypropenylbenzene is unique due to its specific structural configuration, which allows for a wide range of chemical reactions and potential applications. Its combination of methoxy and propenyl groups provides distinct reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
19785-01-4 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1,4-dimethoxy-2-[(Z)-prop-1-enyl]benzene |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-8-10(12-2)6-7-11(9)13-3/h4-8H,1-3H3/b5-4- |
Clé InChI |
PPIXTBBFLDNSNH-PLNGDYQASA-N |
SMILES isomérique |
C/C=C\C1=C(C=CC(=C1)OC)OC |
SMILES canonique |
CC=CC1=C(C=CC(=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


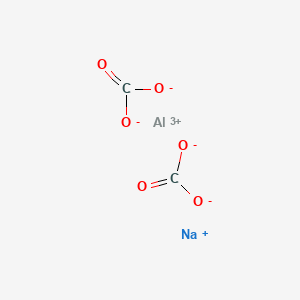
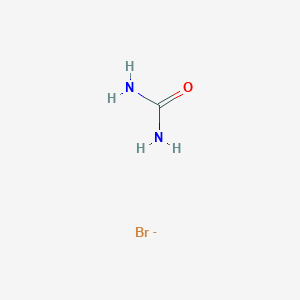
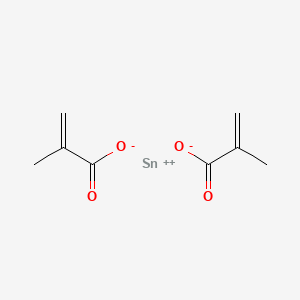

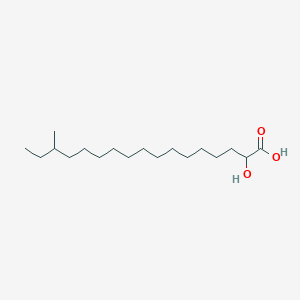
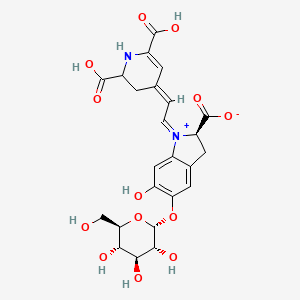




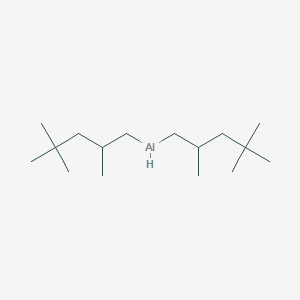
![2-[(3S)-3-methylpentoxy]carbonylbenzoic acid](/img/structure/B12646291.png)
